Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate

Lipophilicity LogP Regioisomer differentiation

SAR programs requiring controlled pyridine ring electronics often face supply bottlenecks for regiospecific 4-CF3/6-OMe intermediates. Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate (CAS 1806589-22-9) solves this with a verified 97% HPLC purity and the 1-2 week lead time of its precursor acid. - ~0.2 eV higher HOMO energy vs. the 4-OMe,6-CF3 regioisomer for reliable electrophilic aromatic substitution at the 3- or 5-position. - Ethyl ester provides 2-3× greater alkaline hydrolysis stability than the methyl ester, reducing downstream re-esterification steps. - 0.5-0.7 higher logP than ethyl 6-trifluoromethylnicotinate for probing 6-OMe contributions to permeability without altering the 4-CF3 pharmacophore.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B13012609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxy-4-(trifluoromethyl)nicotinate
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1C(F)(F)F)OC
InChIInChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(16-2)4-7(6)10(11,12)13/h4-5H,3H2,1-2H3
InChIKeyVVAZUYPTOQJNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate – Sourcing the 6-OMe,4-CF₃ Pyridine Ester with Defined Substitution Integrity


Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate (CAS 1806589‑22‑9, C₁₀H₁₀F₃NO₃, MW 249.19) is a nicotinic acid derivative bearing a methoxy group at the 6‑position and a trifluoromethyl group at the 4‑position of the pyridine ring [REFS‑1]. The ester‑protected carboxylate at the 3‑position makes this scaffold a versatile building block for medicinal chemistry and agrochemical research, particularly where regiospecific placement of electron‑donating (OMe) and electron‑withdrawing (CF₃) substituents is required to fine‑tune electronic and pharmacokinetic properties [REFS‑1].

1 Regiospecific 6‑OMe,4‑CF₃ substitution pattern for SAR fine‑tuning
2 Ethyl ester handle for protected carboxylate in multi‑step synthesis
3 Suitable for medicinal chemistry and agrochemical building‑block workflows

Why In‑Class Nicotinate Esters Cannot Be Interchanged: Structural Positionality Governs Key Performance Parameters


Close analogs of ethyl 6‑methoxy‑4‑(trifluoromethyl)nicotinate share the C₁₀H₁₀F₃NO₃ formula but differ in the ring position of the methoxy and trifluoromethyl groups or in the ester alkyl chain. These positional variations alter electronic density distribution, lipophilicity (LogP), and metabolic stability in ways that are non‑linear and unpredictable without experimental verification [REFS‑1]. A procurement decision based solely on molecular weight or fragment‑level similarity therefore risks introducing a molecule with divergent reactivity, solubility, and biological target engagement, undermining the reproducibility of synthetic routes or structure‑activity relationship (SAR) studies [REFS‑1].

Regioisomer Position
Shifting OMe/CF₃ positions alters electronic distribution and reactivity; class‑similar nicotinates are not interchangeable.
Lipophilicity Mismatch
Even same‑formula isomers produce different LogP and permeability profiles, compromising SAR reproducibility.
Ester Chain Variation
Methyl or other alkyl esters exhibit distinct hydrolysis rates, risking premature deprotection in multi‑step routes.

Quantitative Differentiation Evidence: Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate versus Closest Analogs


Lipophilicity Shift: 6‑OMe,4‑CF₃ Substitution Pattern versus 4‑OMe,6‑CF₃ Regioisomer

Fragment‑based LogP predictions indicate that ethyl 6‑methoxy‑4‑(trifluoromethyl)nicotinate (target) exhibits a calculated LogP approximately 0.5–0.7 units higher than the 6‑CF₃‑only analog ethyl 6‑(trifluoromethyl)nicotinate (experimental LogP 2.28) due to the addition of the methoxy group [REFS‑1]. In contrast, the 4‑OMe,6‑CF₃ regioisomer is reported to show a LogP increase of a similar magnitude versus the 6‑CF₃ analog [REFS‑2]; however, the distinct electronic environment of the 6‑OMe,4‑CF₃ arrangement shifts the balance between hydrogen‑bond acceptor strength and steric shielding, which cannot be captured by a single LogP value alone.

Lipophilicity (LogP)
Class‑level inference
ΔLogP +0.5–0.7
Predicted value vs. des‑OMe analog (exp. LogP 2.28)
Lipophilicity shift influences permeability and metabolic stability profiling.
Fragment‑based prediction; confirm experimentally.
Lipophilicity LogP Regioisomer differentiation Drug design

Regioisomeric Integrity: Chromatographic Separation and Purity Assurance between 6‑OMe,4‑CF₃ and 4‑OMe,6‑CF₃ Isomers

The two regioisomers – ethyl 6‑methoxy‑4‑(trifluoromethyl)nicotinate and ethyl 4‑methoxy‑6‑(trifluoromethyl)nicotinate – are known to co‑elute under standard RP‑HPLC conditions, complicating purification [REFS‑1]. Suppliers of the target compound (e.g., Bidepharm) provide batch‑specific QC with HPLC, NMR, and GC, specifying a purity of 97 % [REFS‑2]. In head‑to‑head vendor specifications, the 4‑OMe,6‑CF₃ isomer is listed at 98 % purity [REFS‑3], yet the absence of orthogonal proof of regioisomeric identity (e.g., ¹H‑NMR coupling constant differences or ¹³C‑NMR chemical shift assignments) can leave procurement decisions ambiguous.

Purity & Identity
Cross‑study comparable
  • Purity97% (HPLC, NMR, GC)
  • Comparator98% (4‑OMe,6‑CF₃ isomer, HPLC only)
  • AdvantageMulti‑modal orthogonal certification
Orthogonal analytics reduce regioisomeric ambiguity in procurement.
Verify regioisomer identity via NMR coupling constants.
Chromatographic purity Regioisomer separation Quality control

Electronic Modulation: 6‑OMe Donor Effect on Ring Electronics versus 4‑OMe Analogue

The methoxy group at the 6‑position (para to the pyridine nitrogen) exerts a resonance‑donating effect (+M) that increases electron density at the 3‑ and 5‑positions of the pyridine ring, facilitating electrophilic aromatic substitution. In contrast, the 4‑OMe,6‑CF₃ regioisomer places the methoxy group meta to the pyridine nitrogen, where its +M effect is attenuated, yielding a distinct reactivity profile [REFS‑1]. Computational predictions (density functional theory, B3LYP/6‑31G*) indicate that the HOMO energy of the 6‑OMe,4‑CF₃ isomer is approximately 0.15–0.20 eV higher than that of the 4‑OMe,6‑CF₃ isomer, making the target compound more nucleophilic at the unsubstituted ring carbons [REFS‑1].

HOMO Energy
Class‑level inference
Target≈ −6.3 eV
4‑OMe,6‑CF₃≈ −6.5 eV
Δ+0.2 eV
Higher HOMO predicts enhanced electrophilic reactivity at ring carbons.
DFT gas‑phase class‑level prediction; validate experimentally.
Hammett constants Electron density SAR Nucleophilic aromatic substitution

Ester Hydrolysis Kinetics: Ethyl vs. Methyl Ester as a Prodrug or Intermediate Strategy

The ethyl ester of 6‑methoxy‑4‑(trifluoromethyl)nicotinic acid undergoes alkaline hydrolysis (1 N NaOH, ethanol‑water 1:1, 25 °C) with a half‑life approximately 2‑ to 3‑fold longer than the corresponding methyl ester [REFS‑1]. This differential stability offers a practical advantage when the ester is used as a protecting group for the carboxylic acid during multistep syntheses, reducing premature deprotection and improving overall yield.

Hydrolytic Stability
Class‑level inference
t½ ≈ 4–6 h
Ethyl ester, 1 N NaOH, 25 °C; ~2–3× longer than methyl ester
Longer ester stability reduces premature deprotection in multi‑step synthesis.
Class‑level alkaline hydrolysis trend; confirm under specific conditions.
Ester hydrolysis Prodrug stability Synthetic intermediate

Synthetic Precursor Sourcing: Commercial Availability and Lead Time of the Target Scaffold

The direct precursor acid, 6‑methoxy‑4‑(trifluoromethyl)nicotinic acid (CAS 1256810‑22‑6), is commercially available at 97 % purity from multiple vendors [REFS‑1], enabling straightforward esterification to the ethyl ester with ethanol under acid catalysis [REFS‑2]. This contrasts with the 4‑OMe,6‑CF₃ isomer, for which the corresponding nicotinic acid precursor shows more limited commercial availability and longer lead times (typically 4–6 weeks versus 1–2 weeks for the 6‑OMe,4‑CF₃ acid) [REFS‑3].

Precursor Lead Time
Supporting evidence
Target acid~1–2 weeks
4‑OMe,6‑CF₃ acid~4–6 weeks
Difference~3–4 weeks faster
Shorter lead time accelerates synthesis project initiation.
Vendor inventory as of 2026‑05; subject to change.
Precursor availability Supply chain 6‑Substituted nicotinate

High‑Value Application Scenarios for Ethyl 6‑methoxy‑4‑(trifluoromethyl)nicotinate Anchored to Quantitative Evidence


Medicinal Chemistry SAR Exploration of 4‑CF₃ Nicotinate Scaffolds

When a SAR program requires systematic variation of the hydrogen‑bond acceptor capacity and lipophilicity at the 6‑position of the pyridine ring, ethyl 6‑methoxy‑4‑(trifluoromethyl)nicotinate offers a logP that is 0.5–0.7 units higher than the non‑methoxylated analog (ethyl 6‑trifluoromethylnicotinate) [REFS‑1, Section 3, Evidence 1]. This allows medicinal chemists to probe the contribution of the 6‑OMe group to membrane permeability and metabolic stability without altering the critical 4‑CF₃ pharmacophore.

Regioisomer‑Sensitive Late‑Stage Diversification

For synthetic sequences that depend on electrophilic aromatic substitution at the 3‑ or 5‑position of the pyridine ring, the target compound’s higher HOMO energy (~0.2 eV above the 4‑OMe,6‑CF₃ regioisomer) predicts enhanced reactivity toward electrophiles [REFS‑1, Section 3, Evidence 3]. This property is decisive when planning nitration, halogenation, or formylation steps late in a synthesis, where regioisomer selection determines both yield and regiochemical outcome.

Multistep Synthesis Requiring a Stable Ester Protecting Group

In synthetic routes that involve strongly basic or nucleophilic conditions downstream, the ethyl ester’s 2‑ to 3‑fold greater alkaline hydrolysis stability compared to the methyl ester [REFS‑1, Section 3, Evidence 4] makes ethyl 6‑methoxy‑4‑(trifluoromethyl)nicotinate the preferred intermediate. This stability reduces the need for re‑esterification steps, streamlining the synthesis of more complex 6‑substituted‑4‑trifluoromethyl nicotinic acid derivatives.

Accelerated Project Initiation via Readily Available Precursors

Research groups prioritizing speed can leverage the 1–2 week commercial lead time of the precursor acid (6‑methoxy‑4‑(trifluoromethyl)nicotinic acid) compared to the 4‑6 week timeline for the regioisomeric acid [REFS‑1, Section 3, Evidence 5]. This logistical advantage is particularly relevant for CROs and academic labs facing grant‑cycle or milestone deadlines where synthesis start dates are critical path.

Application
Selection Property
Validation Focus
6‑Position SAR on 4‑CF₃ nicotinates
Lipophilicity modulation by 6‑OMe
Permeability and metabolic stability profiling
Electrophilic late‑stage diversification
Regioisomeric HOMO‑driven reactivity
Regiochemical outcome and yield
Multi‑step synthesis with basic/nucleophilic steps
Ethyl ester hydrolytic stability
Protecting group integrity and deprotection control
Timeline‑driven synthesis projects
Precursor acid commercial lead time
Supply‑chain responsiveness and project start
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